molecular formula C₂₀H₂₅D₉O₅ B1158285 8-epi-Prostaglandin F2α-d9

8-epi-Prostaglandin F2α-d9

Cat. No.: B1158285
M. Wt: 363.54
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Context within Eicosanoid Research

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. nih.govnumberanalytics.com This diverse group includes well-known mediators such as prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, which are synthesized through enzymatic pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. numberanalytics.com These molecules are integral to a vast array of physiological processes, including inflammation, immune responses, and cardiovascular function. nih.govnumberanalytics.com

F2-isoprostanes, including 8-epi-Prostaglandin F2α, represent a unique subclass of prostaglandin-like compounds. ijomeh.euwikipedia.org Unlike classical prostaglandins that are formed via enzymatic action, F2-isoprostanes are generated primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. ijomeh.euwikipedia.org This fundamental difference in their formation makes them a direct and reliable indicator of lipid peroxidation and oxidative stress in vivo. wikipedia.orgvumc.org

The F2-isoprostane family is extensive, with the potential for 64 different isomers to be formed from arachidonic acid. nih.gov Other polyunsaturated fatty acids can also give rise to different classes of isoprostanes. wikipedia.org

Historical Perspective on Discovery and Early Research of F2-Isoprostanes

The discovery of F2-isoprostanes in 1990 by researchers at Vanderbilt University marked a significant milestone in the field of free radical research. ijomeh.euwikipedia.orgvumc.orgvumc.org Prior to this, while the formation of prostaglandin-like compounds from the auto-oxidation of polyunsaturated fatty acids had been noted, the specific family of F2-isoprostanes had not been identified in humans. nih.gov

Initial research quickly established that F2-isoprostanes are chemically stable molecules that can be detected in various biological fluids and tissues. vumc.org This discovery provided a powerful new tool for investigators to quantify oxidative injury. vumc.org Early studies demonstrated a clear correlation between elevated levels of F2-isoprostanes and conditions associated with oxidative stress, such as smoking. ijomeh.euwikipedia.org This solidified their role as a "gold standard" biomarker for endogenous lipid peroxidation. vumc.org

Rationale for Utilizing Deuterated Analogs (e.g., 8-epi-Prostaglandin F2α-d9) in Advanced Mechanistic and Quantitative Research

The development of advanced analytical techniques, particularly mass spectrometry (MS), has been crucial for the accurate measurement of F2-isoprostanes. metwarebio.com However, the complexity of biological samples and the presence of numerous isomers present significant analytical challenges. scispace.com To overcome these hurdles, deuterated analogs, such as this compound, are employed as internal standards in quantitative analyses. clearsynth.comcaymanchem.com

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, especially in the field of lipidomics. metwarebio.comrsc.org Here's why deuterated analogs are indispensable:

Accurate Quantification: By adding a known quantity of the deuterated standard to a sample, researchers can accurately determine the concentration of the endogenous, non-deuterated analyte. clearsynth.com The deuterated standard and the analyte behave almost identically during sample preparation and analysis, but are distinguishable by their mass in the mass spectrometer. metwarebio.comscielo.br This allows for the correction of any analyte loss during extraction and accounts for variations in instrument response. clearsynth.comrsc.org

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comrsc.org Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects. clearsynth.com By comparing the signal of the analyte to that of the internal standard, these effects can be effectively nullified, leading to more precise and accurate measurements. clearsynth.com

Enhanced Specificity and Method Validation: The use of deuterated standards helps to ensure the specificity of the analytical method, confirming that the signal being measured is indeed from the target analyte and not from an interfering compound. clearsynth.com They are also crucial for the validation of analytical methods, demonstrating the robustness and reliability of the procedure. clearsynth.com In the context of 8-epi-Prostaglandin F2α analysis, where numerous isomers with identical fragmentation patterns exist, a deuterated internal standard is essential for accurate quantification when coupled with chromatographic separation. nih.gov

Detailed Research Findings

The following interactive table summarizes key research findings related to the application of F2-isoprostanes as biomarkers.

Properties

Molecular Formula

C₂₀H₂₅D₉O₅

Molecular Weight

363.54

Synonyms

(5Z,8β,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic Acid-d9; _x000B_7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-Heptenoic Acid-d9;  15(S)-8-Iso-PGF2α;  15-F2t-IsoP-d9;  15-F2t-Isoprostane-d9;  8-Isoprostaglandin F2α-d9;  8-epi-PGF2α-d9;  8-

Origin of Product

United States

Non Enzymatic and Enzymatic Formation Pathways of 8 Epi Prostaglandin F2α in Biological Systems

Free Radical-Mediated Peroxidation of Arachidonic Acid: Mechanistic Investigations

The primary non-enzymatic route for 8-epi-PGF2α generation is the free radical-catalyzed peroxidation of arachidonic acid. smolecule.comresearchgate.net This process is a hallmark of oxidative stress and unfolds in a series of steps initiated by reactive oxygen species. smolecule.comathenslab.gr

Lipid peroxidation is a fundamental process in the formation of isoprostanes, including 8-epi-PGF2α. athenslab.grtandfonline.com The process begins when reactive oxygen species (ROS), such as the hydroxyl radical (•OH), attack and abstract a hydrogen atom from arachidonic acid, which is typically esterified within membrane phospholipids (B1166683). smolecule.comtandfonline.com This event creates a carbon-centered radical. Molecular oxygen then rapidly adds to this radical, forming a peroxyl radical. This radical can then undergo a series of cyclization and reduction reactions to form a variety of F2-isoprostanes, including 8-epi-PGF2α. smolecule.comahajournals.org F2-isoprostanes are initially formed in situ on phospholipids and are subsequently released by phospholipases. tandfonline.comnih.gov

The non-enzymatic nature of this pathway leads to the formation of four main regioisomers of F2-isoprostanes, with the 5- and 15-series being produced in greater quantities than the 8- and 12-series. researchgate.net

Elevated levels of oxidative stress directly correlate with increased rates of 8-epi-PGF2α formation. athenslab.grahajournals.org Conditions that promote the generation of free radicals, such as hypercholesterolemia and smoking, have been shown to increase the in vivo production of 8-epi-PGF2α. ahajournals.orgahajournals.org For instance, in patients with hypercholesterolemia, urinary levels of 8-epi-PGF2α were significantly higher compared to control subjects. ahajournals.orgnih.gov This increase is attributed to enhanced lipid peroxidation. ahajournals.org Furthermore, supplementation with the antioxidant vitamin E has been shown to dose-dependently reduce the urinary excretion of 8-epi-PGF2α, underscoring the link between oxidative stress and its formation. ahajournals.orgnih.gov

Table 1: Impact of Oxidative Stress Conditions on 8-epi-PGF2α Levels

Condition Observation Reference
Hypercholesterolemia Significantly higher urinary excretion of 8-epi-PGF2α compared to control subjects. ahajournals.org
Vitamin E Supplementation Dose-dependent reduction in urinary 8-epi-PGF2α excretion in hypercholesterolemic patients. ahajournals.org
Continuous Nitroglycerin Administration Significant increase in platelet-esterified 8-epi-PGF2α, which was reversed by the antioxidant ascorbate. jacc.org

Investigation of Cyclooxygenase-Dependent and Independent Pathways in Research Models

While the free-radical pathway is a major contributor, the enzymatic formation of 8-epi-PGF2α via cyclooxygenase (COX) enzymes has also been established, adding complexity to its role as a biomarker. nih.govnih.gov

Research has demonstrated that COX enzymes, both COX-1 and COX-2, can catalyze the formation of 8-epi-PGF2α from arachidonic acid in certain cell types. smolecule.comnih.gov For example, activated human platelets have been shown to produce 8-epi-PGF2α in a manner that is sensitive to inhibition by aspirin (B1665792) and indomethacin (B1671933), both of which are COX inhibitors. nih.gov This COX-dependent formation appears to be a significant pathway in platelets and monocytes. nih.govahajournals.org Studies in isolated rat glomeruli also provide evidence for a COX-dependent, radical-independent formation of 8-epi-PGF2α, particularly under inflammatory conditions where COX-2 is induced. nih.gov

Distinguishing between the enzymatic and non-enzymatic sources of 8-epi-PGF2α in biological samples is crucial for accurately interpreting its significance. nih.govjcbmr.com One proposed method to differentiate these pathways is to measure the ratio of 8-iso-PGF2α (another name for 8-epi-PGF2α) to prostaglandin (B15479496) F2α (PGF2α). nih.gov

Enzymatic Formation (via PGHS-1 and PGHS-2): This pathway produces significantly more PGF2α than 8-iso-PGF2α, resulting in a very low 8-iso-PGF2α/PGF2α ratio (e.g., 0.008 for PGHS-1 and 0.004 for PGHS-2). nih.gov

Non-Enzymatic Formation (Chemical Lipid Peroxidation): This pathway produces roughly equal amounts of 8-iso-PGF2α and PGF2α, leading to a ratio close to 1.0 (approximately 0.97). nih.gov

This ratio can therefore serve as a quantitative tool to assess the relative contributions of enzymatic versus non-enzymatic lipid peroxidation. nih.govresearchgate.net For example, studies have shown that in rats, the majority of 8-iso-PGF2α is formed enzymatically, whereas in healthy human males, it is predominantly formed via non-enzymatic chemical lipid peroxidation. nih.gov

Table 2: 8-iso-PGF2α / PGF2α Ratios for Different Formation Pathways

Formation Pathway 8-iso-PGF2α / PGF2α Ratio Reference
Prostaglandin-endoperoxide synthase 1 (PGHS-1) 0.008 nih.gov
Prostaglandin-endoperoxide synthase 2 (PGHS-2) 0.004 nih.gov
Chemical Lipid Peroxidation 0.97 nih.gov

Contributions of Specific Reactive Oxygen Species to Isoprostane Formation in Cellular Models

Various reactive oxygen species (ROS) can initiate the lipid peroxidation cascade that leads to the formation of isoprostanes. plos.orgnih.gov Cellular models have been instrumental in identifying the roles of specific ROS.

The primary ROS, superoxide (B77818) (•O2-), can be converted to hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (OH•). plos.org Studies using HepG2 cells have shown that exposure to different ROS-generating agents leads to increased F2-isoprostane levels. plos.orgresearchgate.net

Paraquat: Generates superoxide, leading to an increase in F2-isoprostane levels. plos.org

Hydrogen Peroxide (H2O2): In the presence of transition metals, H2O2 can form hydroxyl radicals via the Fenton reaction, inducing a dose-dependent increase in oxidative damage and F2-isoprostane formation. plos.org

Rotenone: Inhibits the mitochondrial electron transport chain, leading to increased mitochondrial ROS production and a subsequent rise in F2-isoprostane levels. plos.orgresearchgate.net

Peroxynitrite (ONOO−): Formed from the reaction of nitric oxide and superoxide, peroxynitrite has been shown to induce the formation of F2-isoprostanes in low-density lipoprotein (LDL) and plasma. ahajournals.orgnih.gov This is particularly relevant in the context of vascular biology and atherosclerosis. nih.gov

These findings demonstrate that various ROS, originating from different cellular sources, can contribute to the non-enzymatic formation of 8-epi-PGF2α and other isoprostanes. plos.orgnih.gov

Metabolic Disposition and Biotransformation of 8 Epi Prostaglandin F2α in Animal Models

Characterization of Key Metabolic Pathways (e.g., Beta-Oxidation, Dehydrogenation)

The metabolic processing of 8-epi-Prostaglandin F2α in animal models involves several key enzymatic pathways that are common to fatty acid catabolism. The primary routes for its biotransformation are dehydrogenation and beta-oxidation. caymanchem.comwikipedia.org

Dehydrogenation: One of the initial metabolic steps involves the oxidation of the C-15 hydroxyl group to a ketone. This process, catalyzed by a dehydrogenase enzyme, results in the formation of 8-iso-15-keto Prostaglandin (B15479496) F2α. caymanchem.com This metabolite has been identified as a major component in the metabolic profile shortly after the infusion of 8-epi-PGF2α in animal models such as rabbits, indicating that this is a rapid and primary metabolic conversion. caymanchem.com

Beta-Oxidation: Following or in parallel with dehydrogenation, 8-epi-PGF2α and its metabolites undergo beta-oxidation. This is a catabolic process where the fatty acid side chains of the molecule are shortened. wikipedia.org This pathway involves the sequential removal of two-carbon units (as acetyl-CoA), and in the case of prostaglandins (B1171923) and isoprostanes, can also involve four-carbon removals. caymanchem.comwikipedia.org In studies using rat hepatocytes, beta-oxidation was shown to be a major metabolic route, leading to the formation of chain-shortened metabolites. nih.gov This process significantly contributes to the degradation of the parent compound into smaller, more water-soluble molecules that can be more easily excreted. nih.govcaymanchem.com Some research suggests that the initial oxidation of very long-chain fatty acids, prostaglandins, and leukotrienes occurs in peroxisomes. wikipedia.org

Identification of Primary and Secondary Metabolites and Their Structural Elucidation in Research

Research in animal models, particularly rats, rabbits, and monkeys, has led to the successful identification and structural characterization of several key metabolites of 8-epi-PGF2α. nih.govcaymanchem.com

The primary metabolite resulting from the initial dehydrogenation step is:

8-iso-15-keto Prostaglandin F2α : This compound was found to be a major early metabolite in rabbits and monkeys following administration of the parent compound. caymanchem.com

Subsequent beta-oxidation of the parent compound and its keto-metabolite leads to a series of chain-shortened secondary metabolites. The most significant of these identified in rat and human urine include:

2,3-dinor-8-epi-PGF2α : A major metabolite where two carbons have been removed from the alpha-chain. nih.gov

2,3-dinor-5,6-dihydro-8-epi-PGF2α : Another prominent dinor metabolite, which is further saturated. nih.gov

2,3,4,5-tetranor-8-epi-PGF2α : Identified as a major product in studies with isolated rat hepatocytes, this metabolite has had four carbons removed from its side chain. nih.gov

The structural elucidation of these metabolites has been achieved through a combination of sophisticated analytical techniques. A common workflow involves selective extraction from biological matrices (like urine or plasma) using immunoaffinity chromatography, followed by structural analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov This combination allows for both the purification of these compounds, which are present at very low concentrations, and their definitive structural identification based on their mass and fragmentation patterns. nih.gov

Table 1: Key Metabolites of 8-epi-Prostaglandin F2α Identified in Animal Models

Metabolite Name Metabolic Pathway Animal Model(s) Where Identified Citation(s)
8-iso-15-keto Prostaglandin F2α Dehydrogenation Rabbits, Monkeys caymanchem.com
2,3-dinor-8-epi-PGF2α Beta-Oxidation Rats nih.gov
2,3-dinor-5,6-dihydro-8-epi-PGF2α Beta-Oxidation Rats nih.gov
2,3,4,5-tetranor-8-epi-PGF2α Beta-Oxidation Rats (Hepatocytes) nih.gov

Excretion Patterns and Systemic Clearance in Pre-clinical Species

The excretion of 8-epi-PGF2α and its metabolites occurs primarily through the urine. nih.govnih.gov Studies in rats have been instrumental in characterizing this process. Following administration or endogenous production, the parent compound and its more soluble beta-oxidation products are cleared from the circulation by the kidneys and eliminated in the urine. nih.govresearchgate.net

Research has revealed important species-specific differences in excretion. In rats, a significant portion of urinary 8-epi-PGF2α appears to be dependent on cyclooxygenase (COX) enzyme activity. nih.gov Treatment of rats with COX inhibitors like indomethacin (B1671933) and naproxen (B1676952) resulted in a substantial decrease (52-55%) in the urinary excretion of 8-epi-PGF2α. nih.gov This contrasts with findings in humans, where its excretion is largely independent of COX activity, suggesting that in rats, urinary 8-epi-PGF2α may not be as reliable a marker of non-enzymatic lipid peroxidation alone. nih.gov

The systemic clearance of 8-epi-PGF2α can be influenced by physiological and pathological conditions. For instance, in rats subjected to renal ischemia-reperfusion injury, the urinary excretion of 8-epi-PGF2α and related compounds was found to increase by 300% over baseline levels, highlighting its role as a marker of renal injury. researchgate.net In addition to urinary excretion, plasma levels are also measured to assess systemic presence and clearance in rat models. ahajournals.org

Application of Deuterated 8-epi-Prostaglandin F2α-d9 in Metabolic Tracing Studies for Unlabeled Compound Metabolism

Deuterated this compound, along with other stable isotope-labeled variants like 8-epi-PGF2α-d4, is an indispensable tool for studying the metabolism of the unlabeled (endogenous) compound. medchemexpress.comnih.gov These labeled compounds serve as ideal internal standards for quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmedchemexpress.com

The application in metabolic tracing and quantification follows a precise methodology known as stable isotope dilution mass spectrometry. nih.gov

A known quantity of the deuterated standard (e.g., 8-epi-PGF2α-d9) is added to a biological sample, such as plasma, urine, or tissue homogenate. nih.gov

During sample preparation and analysis, the deuterated standard behaves identically to its unlabeled counterpart, accounting for any loss during extraction and purification.

In the mass spectrometer, the deuterated standard is distinguished from the unlabeled compound by its higher mass. nih.gov

By comparing the signal intensity of the endogenous, unlabeled 8-epi-PGF2α to the known amount of the added deuterated standard, researchers can calculate the exact concentration of the endogenous compound in the original sample with high accuracy and precision. nih.govnih.gov

This technique allows for the reliable quantification of 8-epi-PGF2α and its metabolites, even at the very low concentrations typically found in biological systems. nih.gov It is fundamental for accurately assessing the rates of production, metabolism, and clearance of 8-epi-PGF2α in animal models under various experimental conditions.

8 Epi Prostaglandin F2α As a Research Biomarker for Oxidative Stress and Lipid Peroxidation

Conceptual Framework and Validation in Experimental Settings

8-epi-Prostaglandin F2α (also known as 8-iso-PGF2α) is a prostaglandin-like compound that has emerged as a key biomarker in oxidative stress research. jcdr.netathenslab.gr It is a member of the F2-isoprostane family, which are isomers of prostaglandin (B15479496) F2α. nih.gov Unlike classical prostaglandins (B1171923) that are synthesized through enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are primarily formed via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. scirp.orgmdpi.com This fundamental difference in formation is the cornerstone of its utility as a biomarker.

The conceptual framework positions 8-epi-PGF2α as a reliable and stable indicator of lipid peroxidation in vivo. scirp.org When reactive oxygen species (ROS) production overwhelms the body's antioxidant defenses, a state of oxidative stress ensues, leading to the damage of cellular components, including lipids. athenslab.gr Arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes, is a prime target for this oxidative damage. researchgate.net The free radical-mediated attack on arachidonic acid initiates a cascade of reactions that produce a variety of F2-isoprostanes, with 8-epi-PGF2α being one of the most abundant and well-studied. jcdr.netportlandpress.com These compounds are initially formed while still attached to membrane phospholipids (B1166683) and are subsequently released into circulation by phospholipase enzymes. mdpi.comresearchgate.net

The validation of 8-epi-PGF2α as a biomarker has been established across numerous experimental and clinical research settings. nih.gov Its stability in biological fluids makes it a more reliable marker than other products of lipid peroxidation like malondialdehyde (MDA). jcdr.netscirp.org Studies have demonstrated elevated levels of 8-epi-PGF2α in a wide array of conditions associated with increased oxidative stress. For example, increased concentrations have been documented in smokers, as well as in patients with hypercholesterolemia, diabetes mellitus, cardiovascular diseases, and various interstitial lung diseases. scirp.orgahajournals.orgatsjournals.orgmdpi.com In a study involving patients with Type 2 Diabetes Mellitus, 8-iso-PGF2α was identified as a highly accurate biomarker of oxidative stress, superior to measuring antioxidant enzyme activity like superoxide (B77818) dismutase (SOD). jcdr.net Furthermore, research in patients with interstitial lung diseases such as cryptogenic fibrosing alveolitis and sarcoidosis found significantly increased concentrations of 8-epi-PGF2α in bronchoalveolar lavage fluid, reflecting localized oxidative stress in the lungs. atsjournals.org These findings in diverse research models validate its role as a sensitive index of systemic and tissue-specific oxidative injury. athenslab.grmdpi.com

Methodological Approaches for Accurate Biomarker Quantification in Research

The accurate quantification of 8-epi-Prostaglandin F2α in biological samples such as plasma, urine, and bronchoalveolar lavage fluid is critical for its use as a research biomarker. nih.govassaygenie.com The primary analytical methods employed are mass spectrometry (MS) based techniques and immunoassays. nih.gov

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is considered the gold standard for accuracy and specificity. nih.gov These methods offer high precision by separating 8-epi-PGF2α from other structurally similar isomers and metabolites. frontiersin.org A crucial component of MS-based quantification is the use of a stable isotope-labeled internal standard, such as 8-epi-Prostaglandin F2α-d4 (also referred to as 8-isoprostane d4). nih.govfrontiersin.org This internal standard is added to the sample at the beginning of the preparation process and behaves almost identically to the endogenous analyte during extraction, purification, and ionization, correcting for any sample loss or variability. nih.govfrontiersin.org The quantification is based on the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, ensuring high accuracy. nih.gov For instance, a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for measuring 8-isoprostane in BAL fluid with a low limit of detection (17.6 pg/ml) and requiring only a small sample volume. frontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA) kits are another widely used method for quantifying 8-epi-PGF2α. assaygenie.comassaygenie.com ELISAs are based on the principle of competitive binding, where the 8-epi-PGF2α in the sample competes with a labeled or coated 8-epi-PGF2α for a limited number of antibody binding sites. arp1.comfn-test.com The main advantages of ELISA are its high throughput, lower cost, and relative simplicity, making it suitable for large-scale studies. assaygenie.comarp1.com However, a potential limitation of immunoassays is the risk of cross-reactivity with other related isoprostanes or prostaglandins, which could lead to less precise measurements compared to MS-based methods. nih.gov Despite this, modern ELISA kits offer high sensitivity and specificity, with detection ranges suitable for various biological fluids. assaygenie.comarp1.com

Sample preparation is a critical step for both methods. For MS analysis, it often involves solid-phase extraction (SPE) to purify and concentrate the analyte from the complex biological matrix. oup.com For all methods, it is important to prevent the artificial, non-enzymatic formation of isoprostanes during sample collection and storage, which can be achieved by adding antioxidants like butylated hydroxytoluene (BHT). coresta.org

Comparison of Methodological Approaches for 8-epi-PGF2α Quantification
FeatureMass Spectrometry (GC-MS, LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
PrincipleSeparation by chromatography and detection based on mass-to-charge ratio. nih.govAntigen-antibody competitive binding reaction. arp1.com
SpecificityVery High (Gold Standard); can distinguish between isomers. nih.govfrontiersin.orgGood to High; potential for cross-reactivity with related compounds. nih.gov
SensitivityVery High; can detect picogram levels. nih.govfrontiersin.orgHigh; typically in the pg/mL to ng/mL range. arp1.com
AccuracyVery High, especially with a stable isotope internal standard (e.g., 8-epi-PGF2α-d4). nih.govGood; can be affected by matrix effects and cross-reactivity. nih.gov
ThroughputLower; more complex sample preparation and longer run times. frontiersin.orgHigh; suitable for analyzing many samples simultaneously. assaygenie.com
CostHigh (instrumentation and expertise).Lower per sample. assaygenie.com

Interpretation of 8-epi-Prostaglandin F2α Levels in Relation to Redox Imbalance in Research Models

In research models, the concentration of 8-epi-PGF2α in biological fluids is interpreted as a direct reflection of the state of redox balance in vivo. frontiersin.org Elevated levels are considered a definitive indicator of increased free radical generation and consequent lipid peroxidation, pointing to a state of oxidative stress. athenslab.grmdpi.com Conversely, normal or reduced levels after an intervention suggest a restoration of redox homeostasis or an effective antioxidant response.

The measurement of 8-epi-PGF2α provides a more accurate integrated assessment of systemic oxidative stress when measured in urine compared to plasma, as its rapid clearance from the circulation means plasma levels only reflect a specific point in time. portlandpress.com Research across various disease models has consistently shown a strong correlation between elevated 8-epi-PGF2α and pathology. For instance, studies have reported significantly higher levels in patients with community-acquired pneumonia, where the concentration correlated with the severity of the disease. frontiersin.org Similarly, in models of depression, both major depressive disorder and bipolar disorder were associated with a pronounced increase in serum 8-iso-PGF2α levels, indicating a disturbed redox balance. nih.gov

In the context of cardiovascular research, higher plasma levels of 8-iso-PGF2α have been observed in individuals with essential hypertension compared to healthy controls. mdpi.com These elevated levels are not just a marker but are also implicated in the pathophysiology, as 8-iso-PGF2α can induce vasoconstriction and platelet activation. mdpi.com In a study on pre-eclampsia, a condition linked to oxidative stress, serum 8-epi-PGF2α levels were found to be positively correlated with the sFlt-1/PlGF ratio, a key angiogenic imbalance marker of the disease. mdpi.com In lung fibrosis research, 8-epi-PGF2α was shown to stimulate the proliferation and collagen synthesis of human lung fibroblasts, suggesting it acts as both a marker and a mediator of the fibrotic process. researchgate.net

ahajournals.orgahajournals.orgjcdr.netscirp.orgatsjournals.orgfrontiersin.orgnih.govmdpi.com
Research Findings on 8-epi-PGF2α Levels in Various Research Models
Research Area/ModelBiological SampleKey FindingReference
HypercholesterolemiaUrine, LDLSignificantly increased urinary excretion and elevated levels esterified in LDL, indicating systemic lipid peroxidation.
Type 2 Diabetes MellitusSerumSignificantly elevated levels, which correlated with fasting blood glucose, HbA1c, and dyslipidemia. Considered a high-accuracy biomarker for oxidative stress.
Interstitial Lung DiseasesBronchoalveolar Lavage (BAL) FluidConcentrations were increased approximately 5-fold in patients with cryptogenic fibrosing alveolitis and fibrosing alveolitis associated with systemic sclerosis.
Community-Acquired PneumoniaSerumLevels were increased and correlated with the severity and prognosis of the disease.
Mood Disorders (Depression)SerumSignificantly higher levels in patients with major depressive and bipolar disorders compared to controls, irrespective of the disease phase.
Pre-eclampsiaSerumLevels correlated with angiogenic markers (sFlt-1, sEng), suggesting a link between oxidative stress and angiogenic imbalance.

Utility of the 8-iso-PGF2α / PGF2α Ratio in Distinguishing Formation Mechanisms in Research

A significant challenge in the interpretation of 8-iso-PGF2α as a specific biomarker for oxidative stress arises from its dual formation pathways. nih.gov While it is predominantly formed non-enzymatically via free radical-mediated lipid peroxidation, a smaller fraction can be generated enzymatically by prostaglandin-endoperoxide synthase (PGHS) enzymes, also known as cyclooxygenases (COX-1 and COX-2). nih.govnih.gov This enzymatic pathway is often induced during inflammation, creating ambiguity: an increase in 8-iso-PGF2α could reflect a rise in oxidative stress, an inflammatory response, or both. jcdr.netnih.gov

To address this ambiguity, the ratio of 8-iso-prostaglandin F2α (8-iso-PGF2α) to prostaglandin F2α (PGF2α) has been established as a quantitative tool to distinguish between the chemical (non-enzymatic) and enzymatic sources of its formation. nih.govnih.gov The rationale is that both molecules can be formed from the same precursor, arachidonic acid, but their relative production rates differ significantly between the two pathways. nih.gov

Chemical (Free Radical) Peroxidation: The non-enzymatic, free radical-driven oxidation of arachidonic acid produces 8-iso-PGF2α and PGF2α in roughly equal amounts. This results in an 8-iso-PGF2α / PGF2α ratio of approximately 1.0 . nih.gov

Enzymatic (PGHS/COX) Pathway: The enzymatic conversion of arachidonic acid by PGHS is highly selective for the production of PGF2α. While some 8-iso-PGF2α is also formed, it is a very minor byproduct. This pathway yields a very low 8-iso-PGF2α / PGF2α ratio (e.g., ~0.004 for PGHS-2) . researchgate.net

Therefore, by measuring the levels of both compounds and calculating their ratio, researchers can infer the predominant formation mechanism. nih.govnih.gov A high ratio approaching 1.0 strongly indicates that the observed 8-iso-PGF2α is derived from chemical lipid peroxidation, confirming a state of oxidative stress. nih.gov Conversely, a very low ratio suggests that the enzymatic pathway, likely driven by inflammation, is the primary source. nih.govnih.gov

This method has been validated in various models. For example, research in human males found that over 99% of 8-iso-PGF2α in plasma was generated by chemical lipid peroxidation, confirming its validity as an oxidative stress marker in that context. nih.gov In contrast, in rats, only 3% was attributed to this pathway, highlighting species-specific differences. nih.govnih.gov In a study of tobacco smokers, the increased 8-iso-PGF2α was found to be primarily from the PGHS-dependent pathway, suggesting that inflammation was a major contributor to its elevated levels in that cohort. researchgate.net This demonstrates the utility of the ratio in reinterpreting previous findings and providing a more definitive measurement of both oxidative stress and inflammation. nih.govresearchgate.net

Biological Activities and Receptor Mediated Effects of 8 Epi Prostaglandin F2α in Experimental Systems

Vasoconstrictor Actions on Vascular Beds in Isolated Organ and Microvessel Preparations

8-epi-Prostaglandin F2α (8-epi-PGF2α) has been identified as a potent vasoconstrictor in various experimental models, although its effects can be tissue- and condition-dependent. In the isolated rat heart perfused in the Langendorff mode, 8-epi-PGF2α alone did not show any effect on coronary flow in normal hearts nih.gov. However, following a period of oxidative stress induced by low-flow perfusion or by perfusion with xanthine and xanthine oxidase, it caused a dose-dependent vasoconstriction nih.gov. This suggests that under conditions of oxidative injury, the coronary vasculature becomes responsive to 8-epi-PGF2α nih.gov. The vasoconstrictor response to 8-epi-PGF2α after oxidant stress was comparable in amplitude but of lower potency than the thromboxane (B8750289) mimetic U46619 nih.gov. These effects were inhibited by the TP receptor antagonist SQ29548, indicating that they are mediated through the thromboxane A2 / Prostaglandin (B15479496) H2 (TP) receptor nih.gov.

Further studies have highlighted the vasoconstrictor properties of 8-epi-PGF2α in other vascular beds. It is recognized as a potent agonist of the vascular thromboxane/endoperoxide receptor musc.edu. For instance, it acts as a powerful vasoconstrictor in the pulmonary vascular bed nih.gov. In the renal system, intrarenal infusion of 8-epi-PGF2α leads to a significant reduction in glomerular filtration rate and blood flow, demonstrating its role as a glomerular vasoconstrictor nih.gov.

Vascular BedExperimental ModelObserved Effect of 8-epi-PGF2αMediating ReceptorReference
Coronary CirculationIsolated rat heart (Langendorff)Vasoconstriction only after oxidative stressTP Receptor nih.gov
Pulmonary VasculatureNot specifiedPotent vasoconstrictionTP Receptor nih.gov
Renal VasculatureIsolated rat kidney glomeruliGlomerular vasoconstriction, reduced blood flow and filtration rateNot specified nih.gov

Modulation of Platelet Reactivity and Aggregation: In Vitro and Ex Vivo Studies

8-epi-PGF2α has been shown to modulate platelet function, although it is considered a weak agonist when acting alone. At high concentrations (10-20 microM), 8-epi-PGF2α can induce weak, reversible platelet aggregation nih.gov. However, its more significant role appears to be in amplifying the response of platelets to other agonists. In the range of 1 nM to 1 microM, it causes a dose-dependent increase in platelet shape change and intracellular calcium release nih.gov. When combined with subthreshold concentrations of agonists like ADP, thrombin, collagen, and arachidonic acid, it leads to irreversible platelet aggregation that is dependent on the generation of thromboxane nih.gov.

In vitro studies have demonstrated that nanomolar concentrations of 8-epi-PGF2α can increase platelet adhesion to fibrinogen and plasma-coated surfaces ahajournals.org. This increase in adhesion is accompanied by an increased expression of the adhesion molecule glycoprotein (B1211001) IIb/IIIa on resting and stimulated platelets ahajournals.org. The pro-adhesive effects of 8-epi-PGF2α are preventable by a thromboxane receptor antagonist, suggesting a TP receptor-mediated mechanism that does not involve the endogenous generation of thromboxane A2 ahajournals.org. Furthermore, 8-epi-PGF2α can reduce the anti-aggregatory effects of nitric oxide (NO) ahajournals.org.

Experimental ConditionConcentration of 8-epi-PGF2αObserved EffectReference
Alone10-20 µMWeak, reversible platelet aggregation nih.gov
With subthreshold agonists (ADP, thrombin, etc.)1 nM - 1 µMIrreversible platelet aggregation, increased platelet shape change and intracellular calcium nih.gov
Resting and thrombin-stimulated platelets1 - 1000 nMDose-dependent increase in platelet adhesion to fibrinogen and plasma ahajournals.org
Resting and stimulated platelets10 - 1000 nMIncreased expression of glycoprotein IIb/IIIa ahajournals.org

Characterization of Interactions with Thromboxane A2 / Prostaglandin H2 (TP) Receptors in Cellular and Tissue Models

The biological effects of 8-epi-PGF2α are widely, though not universally, accepted to be mediated through its interaction with the Thromboxane A2 / Prostaglandin H2 (TP) receptor nih.gov. It is considered a partial agonist at the TP receptor nih.govwikipedia.org. The human thromboxane A2 receptor alpha isoform (TPα) has been shown to functionally couple to the G proteins Gq and G11 in vivo when activated by 8-epi-PGF2α nih.gov. This activation leads to an elevation of intracellular calcium levels in both transfected HEK 293 cells and platelets nih.gov. The responses induced by 8-epi-PGF2α can be blocked by the TP receptor antagonist SQ29,548 nih.govnih.gov.

Interestingly, while the effects of 8-epi-PGF2α are prevented by pharmacological thromboxane receptor antagonists, it does not appear to compete for binding at the stably expressed placental or endothelial isoforms of the thromboxane receptor, nor for the binding of thromboxane ligands to human platelets nih.gov. This has led to the suggestion that 8-epi-PGF2α may activate a distinct receptor, or that the platelet TP receptor exists in different states of activation nih.govnih.gov. Despite this, cross-desensitization studies have shown that pre-stimulation with the TP receptor agonist U46619 desensitizes a subsequent rise in intracellular calcium in response to 8-epi-PGF2α, and vice versa, further supporting the involvement of the TP receptor nih.gov. In rat pancreatic stellate cells, 8-epi-PGF2α was found to promote their activation, and this effect was inhibited by the TP receptor inhibitor SQ29548, indicating a crucial role for the TP receptor in this process nih.govmednexus.orgmednexus.org.

Influence on Smooth Muscle Cell Proliferation and Endothelial Function in Research Contexts

8-epi-PGF2α has been identified as a mitogen, capable of inducing cellular proliferation semanticscholar.org. Its effects on smooth muscle cells appear to be mediated by the activation of a receptor that is closely related to the thromboxane A2 receptor ahajournals.org. In the context of airway smooth muscle, 8-epi-PGF2α has been shown to cause contraction in both isolated guinea-pig and human preparations, an effect that is mediated via prostanoid TP receptors nih.gov. Similarly, it causes potent smooth muscle contraction in the urinary bladder nih.gov. While direct studies on skeletal muscle cell growth have focused on Prostaglandin F2α (PGF2α) nih.gov, the mitogenic properties of 8-epi-PGF2α in other smooth muscle tissues are well-documented.

Regarding endothelial function, human endothelial cells have been shown to synthesize 8-epi-PGF2α, particularly during reoxygenation following hypoxia nih.govresearchgate.net. This synthesis is dependent on the activity of prostaglandin H synthase-1 (PGHS-1) and is stimulated by hydrogen peroxide nih.gov. The production of this potent vasoconstrictor by the endothelium itself suggests a role in the local regulation of vascular tone, especially under conditions of oxidative stress.

Diverse Biological Modulatory Roles in Non-Human Organ Systems

In addition to its vascular and platelet-related effects, 8-epi-PGF2α exhibits a range of biological activities in various non-human organ systems. In the respiratory system of guinea pigs, 8-epi-PGF2α contracts airway smooth muscle, an effect mediated by TP receptors nih.gov. This bronchoconstrictive characteristic highlights its potential role in airway hyper-reactivity nih.gov.

In the renal system of rats, 8-epi-PGF2α acts as a glomerular vasoconstrictor, reducing both glomerular filtration rate and blood flow nih.gov. Isolated rat kidney glomeruli have been shown to generate 8-epi-PGF2α, with its formation being dependent on cyclooxygenase (COX) activity, particularly when stimulated by inflammatory conditions nih.gov.

In the pancreas of rats, 8-epi-PGF2α induces the activation of pancreatic stellate cells, which is a critical step in the development of pancreatic fibrosis nih.govmednexus.org. This activation is mediated through the thromboxane A2 receptor, suggesting that this pathway may be a potential target for antioxidant therapies for pancreatic fibrosis nih.govmednexus.orgmednexus.org.

Furthermore, in piglets, 8-epi-PGF2α has been studied for its effects on pulmonary hemodynamics karger.com. These diverse actions in different organ systems underscore the broad biological significance of this isoprostane.

Advanced Analytical Methodologies Employing 8 Epi Prostaglandin F2α D9 for Quantitative Research

Principles of Stable Isotope Dilution Mass Spectrometry (GC-MS, LC-MS/MS) for Precise Quantification

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the cornerstone of accurate quantification for many endogenous compounds, including 8-epi-prostaglandin F2α. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, 8-epi-prostaglandin F2α-d9, to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (d).

The fundamental principle of SID-MS is that the internal standard behaves identically to the analyte throughout the entire analytical process, including extraction, purification, derivatization (for GC-MS), and ionization. Any sample loss or variation that occurs during these steps will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the endogenous analyte to the internal standard remains constant.

By measuring the signal intensities of the analyte and the internal standard using a mass spectrometer, this ratio can be determined with high precision. The concentration of the endogenous analyte is then calculated by comparing this ratio to a calibration curve generated from known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful platforms for SID-based quantification of isoprostanes. nih.gov

GC-MS typically requires derivatization of the isoprostanes to increase their volatility and thermal stability for gas-phase separation. nih.govnih.gov Common derivatization steps include the formation of pentafluorobenzyl (PFB) esters to enhance sensitivity in negative ion chemical ionization (NICI) mode, followed by trimethylsilyl (B98337) (TMS) ether formation to cap the hydroxyl groups. nih.gov

LC-MS/MS offers the advantage of analyzing the isoprostanes in their native form without the need for derivatization, which simplifies sample preparation. nih.gov This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In both approaches, the mass spectrometer is set to selectively monitor specific mass-to-charge (m/z) transitions for both the analyte and its deuterated internal standard, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.gov This provides a high degree of specificity, minimizing interferences from other molecules in the complex biological matrix.

Optimization of Chromatographic and Spectrometric Parameters for Enhanced Resolution and Sensitivity

Achieving optimal separation and detection of 8-epi-prostaglandin F2α requires careful optimization of both chromatographic and spectrometric parameters.

Chromatographic Optimization:

For GC-MS: The choice of the capillary column is critical for resolving the various F2-isoprostane isomers. A mid-polarity column, such as a DB-1701, has been found to provide excellent separation of individual regioisomers and from potentially interfering prostaglandins (B1171923). nih.gov The temperature program of the GC oven is also optimized to ensure good peak shape and resolution within a reasonable analysis time. nih.govnih.gov

For LC-MS/MS: The selection of the HPLC or UHPLC column and the mobile phase composition are key to achieving chromatographic separation of 8-epi-prostaglandin F2α from its isomers. nih.gov Reversed-phase columns, such as C18, are commonly used. researchgate.net The mobile phase typically consists of a mixture of an aqueous component (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the analytes. researchgate.net

Spectrometric Optimization:

Ionization: For LC-MS analysis of isoprostanes, negative ion electrospray ionization (ESI) is typically used as it efficiently generates deprotonated molecules [M-H]⁻. acs.orgnih.gov In GC-MS, negative ion chemical ionization (NICI) is the preferred method due to its high sensitivity for electron-capturing derivatives like PFB esters. nih.gov

Tandem Mass Spectrometry (MS/MS): In tandem mass spectrometry, the precursor ion (the deprotonated molecule) is selected and then fragmented to produce characteristic product ions. The instrument parameters, such as collision energy, declustering potential, and cell exit potential, are optimized to maximize the signal of the specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound). acs.orgnih.gov For 8-epi-prostaglandin F2α, a common transition monitored is m/z 353 → 193, while for its deuterated internal standard, the transition is m/z 357 → 197. nih.govnih.gov Monitoring these specific transitions in MRM mode significantly enhances the selectivity and sensitivity of the assay. nih.gov

The optimization of these parameters leads to methods with low limits of detection (LOD) and quantification (LOQ), often in the low picogram per milliliter range, allowing for the reliable measurement of basal levels of isoprostanes in biological samples. nih.govnih.govfrontiersin.org

Mitigation of Endogenous Interfering Substances and Matrix Effects in Research Sample Analysis

Biological matrices like plasma and urine are incredibly complex, containing a vast array of endogenous compounds that can interfere with the accurate quantification of 8-epi-prostaglandin F2α. nih.gov These interferences can manifest in two primary ways: co-eluting substances that have the same mass-to-charge ratio as the analyte or internal standard, and matrix effects that suppress or enhance the ionization of the analyte in the mass spectrometer source. nih.govmdpi.com

Effective mitigation of these interferences is crucial for reliable results. Several strategies are employed:

Chromatographic Separation: High-resolution chromatography, whether GC or LC, is the first line of defense. The goal is to chromatographically separate the analyte of interest from as many interfering compounds as possible. nih.gov The presence of numerous F2-prostaglandin isomers, which have identical mass and similar fragmentation patterns, makes chromatographic resolution particularly important for accurate quantification. nih.gov

Selective Sample Preparation: As discussed in section 6.2, rigorous sample cleanup using techniques like solid-phase extraction is vital to remove a significant portion of the interfering matrix components before instrumental analysis. acs.orgnih.gov

High-Resolution Mass Spectrometry: While not always necessary, high-resolution mass spectrometry can provide an additional layer of specificity by differentiating between molecules with very similar masses.

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. nih.govmdpi.com Since this compound co-elutes with the endogenous analyte and experiences the same ionization suppression or enhancement, the ratio of the two remains unaffected. nih.gov This ensures that the calculated concentration of the analyte is accurate despite the presence of matrix effects. It is important to verify the absence of a significant matrix effect during method development, which can be done by comparing the slope of a calibration curve prepared in the sample matrix to one prepared in a clean solvent. nih.gov

Careful Selection of Internal Standard: Research has shown that the choice of internal standard is critical. In some GC-MS applications, endogenous compounds were found to interfere with the commonly used deuterated internal standard. researchgate.net This highlights the need for careful validation to ensure the internal standard is free from interference.

By combining these strategies, it is possible to develop robust and reliable analytical methods for the quantification of 8-epi-prostaglandin F2α in complex biological samples.

Role of this compound as a Gold Standard Internal Reference for Research Quantitation

In the field of oxidative stress research, this compound has established itself as the gold standard internal reference for the quantification of 8-epi-prostaglandin F2α and other F2-isoprostanes by mass spectrometry. Its role is indispensable for achieving the accuracy and precision required for meaningful research findings.

The key attributes that make this compound an ideal internal standard are:

Chemical and Physical Similarity: Being a stable isotope-labeled analog, it shares nearly identical chemical and physical properties with the endogenous analyte. This ensures that it behaves in the same manner during all stages of sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization response. nih.gov

Mass Difference: The incorporation of nine deuterium atoms provides a sufficient mass shift to allow for its distinct detection from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical behavior. researchgate.net

Compensation for Variability: It effectively corrects for any procedural variations or sample loss that may occur during the analytical workflow. nih.gov This includes inconsistencies in sample extraction, derivatization, and injection volume, as well as fluctuations in instrument performance.

Correction for Matrix Effects: As detailed in the previous section, this compound co-elutes with the analyte and is subject to the same matrix-induced ionization suppression or enhancement. By using the ratio of the analyte to the internal standard for quantification, these effects are effectively nullified. mdpi.com

The use of a deuterated internal standard like this compound is a defining feature that elevates mass spectrometry-based methods above other techniques for isoprostane quantification. It is the cornerstone of the stable isotope dilution methodology, which is widely recognized as the most accurate approach for the quantitative analysis of small molecules in complex biological matrices.

Investigating the Involvement of 8 Epi Prostaglandin F2α in Pathophysiological Processes: Pre Clinical Studies

Assessment in Animal Models of Ischemic Injury and Reperfusion

The involvement of 8-epi-Prostaglandin F2α has been demonstrated in animal models of ischemic injury and reperfusion, particularly in the context of myocardial events. In a canine model of coronary thrombolysis, urinary levels of 8-epi-PGF2α remained unchanged after circumflex artery occlusion but saw a significant increase immediately following reperfusion. nih.gov This suggests that the generation of this isoprostane is closely linked to the reperfusion phase of ischemic events. nih.gov Further studies in isolated rat hearts have shown that 15-F(2t)-isoprostane, another F2-isoprostane, can exacerbate myocardial ischemia-reperfusion injury. nih.gov The isoproterenol-induced myocardial infarction model in rats is a well-established method for studying the pathophysiological and morphological changes that mimic those seen in human myocardial infarction. nih.govfrontiersin.orgmdpi.com This model has been effectively used to investigate the protective effects of various pharmacological agents against cardiac damage. mdpi.comresearchgate.net

Interactive Data Table: 8-epi-PGF2α Levels in a Canine Model of Coronary Thrombolysis

Condition Urinary 8-epi-PGF2α (pmol/mmol creatinine) Statistical Significance
Post-Occlusion 432.7 ± 55.2 Not significant vs. baseline

Data sourced from a canine model of coronary thrombolysis. nih.gov

Role in Experimental Models of Hypertension and Cardiovascular Dysregulation

Experimental models have highlighted the significant vasoconstrictory potential of F2-isoprostanes, implicating them in the pathophysiology of hypertension and cardiovascular dysregulation. nih.gov In isolated guinea pig hearts, 8-iso-PGF2α caused a sustained and concentration-dependent coronary vasoconstriction, leading to a notable decrease in coronary flow. nih.gov This vasoconstrictor effect is a key factor in the elevation of vascular tone, which is a critical element in pathological processes such as hypertension and ischemia. nih.gov Furthermore, 8-iso-PGF2α has been shown to modulate platelet activation and adhesion, which are crucial events in cardiovascular disease. nih.gov It enhances the functionality of the glycoprotein (B1211001) IIb/IIIa adhesion molecule on platelets, promoting their adhesion to fibrinogen. nih.gov

Contributions to Oxidative Stress-Driven Inflammatory Responses in Animal Studies

Interactive Data Table: Source of 8-iso-PGF2α in a Rat Model of Inflammation

Treatment Group Contribution from Chemical Lipid Peroxidation (%) Contribution from PGHS (%)
Untreated Rats 3.0 ± 1.5 96.7 ± 1.5

Data represents the relative contribution of different pathways to the total 8-iso-PGF2α pool in rat plasma. nih.govnih.gov

Examination in Metabolic Syndrome Research Models (e.g., Impaired Glucose Tolerance)

The role of 8-epi-Prostaglandin F2α has been investigated in animal models of metabolic syndrome, such as the obese Zucker rat, which is a widely used model for studying insulin (B600854) resistance. nih.govoup.com In these animals, plasma levels of 8-epi-prostaglandin F2α were found to be elevated approximately five-fold compared to their lean, insulin-sensitive counterparts. nih.govoup.com This finding provides direct evidence of increased oxidative stress in this model of insulin resistance. nih.gov Furthermore, dietary supplementation with vitamin E, an antioxidant, was shown to reduce the elevated plasma levels of 8-epi-prostaglandin F2α and concurrently reverse glucose-stimulated hyperinsulinemia in these obese rats. nih.govoup.com This suggests a potential causal link between oxidative stress, as indicated by 8-epi-PGF2α, and the development of insulin resistance. nih.gov

Implications in Neurodegenerative Research Models related to Oxidative Damage

In the field of neurodegenerative research, F2-isoprostanes have been identified as key indicators of oxidative damage. elsevierpure.comnih.gov Studies have shown that levels of specific F2-isoprostanes are markedly elevated in the brains of animal models of Alzheimer's disease compared to controls. nih.govsci-hub.st Furthermore, in rat hippocampal cultures, treatment with amyloid beta-peptide, a major component of the neuritic plaques in Alzheimer's disease, resulted in a time- and concentration-dependent increase in 8-isoprostane levels. nih.gov This increase in 8-isoprostane production is considered an indicator of amyloid beta-induced oxidative damage. nih.gov Interestingly, while antioxidants were able to attenuate the formation of 8-isoprostane, they did not prevent the subsequent cell death, suggesting that 8-isoprostane is a marker of the oxidative insult rather than a direct mediator of toxicity in this context. nih.gov Animal models are crucial for understanding the etiopathogenic mechanisms of neurodegenerative diseases and for evaluating potential therapeutic interventions before human clinical trials. scielo.br

Impact on Reproductive Physiology in Agricultural and Zoological Research Models

The influence of prostaglandins (B1171923), including 8-epi-Prostaglandin F2α, on reproductive physiology has been a subject of investigation in agricultural and zoological research. Prostaglandin (B15479496) F2α (PGF2α) is well-known for its role in luteolysis, the regression of the corpus luteum, which is a critical process in the estrous cycle of many domestic animals. wikipedia.orgmdpi.com In a study involving ewes, the intra-ovarian administration of 8-epi-PGF2α was found to increase serum progesterone (B1679170) concentration, in contrast to the known luteolytic effect of PGF2α. academicjournals.org This suggests that despite their structural similarities, 8-epi-PGF2α and PGF2α may act through different pathways or receptors to exert distinct effects on reproductive function. academicjournals.org PGF2α itself plays significant roles in various reproductive processes, including follicular growth, ovulation, and embryo implantation. researchgate.netnih.gov

Emerging Research Frontiers and Methodological Advancements

Integration of High-Throughput Isoprostane Profiling with Omics Technologies

The integration of high-throughput isoprostane analysis with various "omics" disciplines (metabolomics, lipidomics, proteomics, and genomics) is creating a more holistic understanding of cellular and systemic responses to oxidative stress. In these large-scale studies, 8-epi-Prostaglandin F2α-d9 is indispensable for the precise quantification of endogenous 8-epi-PGF2α via mass spectrometry. mdpi.com

Key Developments:

Lipidomics: Advanced lipidomics platforms now incorporate isoprostane analysis to provide a comprehensive view of lipid metabolism under oxidative stress. By using deuterated standards like 8-epi-PGF2α-d9, researchers can accurately correlate elevated levels of specific isoprostanes with changes in other lipid classes, such as phospholipids (B1166683) and glycerolipids. sigmaaldrich.cnnih.govmetabolomicsworkbench.org This helps to build detailed maps of lipid network dysregulation in diseases like atherosclerosis and neurodegenerative disorders. nih.govmdpi.com

Multi-Omics Correlation: In systems biology, quantitative data on isoprostane levels are being layered with proteomic and genomic data. For example, studies might correlate high levels of 8-epi-PGF2α (quantified using its deuterated standard) with the expression of specific antioxidant enzymes or genetic polymorphisms that confer susceptibility to oxidative damage. This integrated approach helps to identify novel pathways and potential therapeutic targets.

Table 1: Role of Deuterated Standards in Integrated Omics Research
Omics FieldApplicationContribution of 8-epi-PGF2α-d9
LipidomicsProfiling changes in lipid species during oxidative stress.Ensures accurate quantification of 8-epi-PGF2α, allowing for precise correlation with other lipid molecules. sigmaaldrich.cn
ProteomicsIdentifying oxidative modifications to proteins and changes in antioxidant enzyme expression.Provides a reliable measure of the oxidative stress level that corresponds to observed proteomic changes.
MetabolomicsAssessing broad metabolic shifts in response to oxidative damage. nih.govActs as a benchmark for quantifying a key lipid peroxidation product within a larger metabolic profile.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To better understand the fundamental mechanisms of oxidative injury, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. These advanced systems aim to replicate the complex microenvironments of human tissues. mdpi.comresearchgate.net

Model Systems and Applications:

Organoids and Organs-on-a-Chip: Three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" platforms are being used to model organ-specific responses to oxidative stress. nih.govmdpi.comresearchgate.net For instance, liver-on-a-chip systems can be used to study drug-induced oxidative injury, while brain organoids can model neurodegenerative processes. mdpi.commdpi.com In these models, 8-epi-PGF2α-d9 is used as an internal standard to accurately measure the production of 8-epi-PGF2α, providing a precise readout of lipid peroxidation in a controlled, human-relevant system. nih.gov

Ex Vivo Tissue Culture: The use of fresh human or animal tissue slices allows for the study of oxidative stress in an intact cellular context. bmrat.org These models are valuable for investigating the immediate effects of toxins or disease states on lipid peroxidation. The quantification of isoprostanes, facilitated by deuterated standards, is a critical endpoint in these experiments.

Novel Applications of Deuterated Isoprostanes in Tracing and Imaging Research

While not used for traditional radiological imaging, the stable isotope label in 8-epi-PGF2α-d9 and other deuterated lipids opens doors to advanced analytical techniques for tracing metabolic fates and spatial distribution.

Emerging Techniques:

Stable Isotope Tracing: Deuterated compounds can be used as tracers to follow the metabolic pathways of lipids in vivo. nih.govnih.gov Although administering a deuterated isoprostane to trace its specific fate is a niche application, the principle is central to metabolic research. The use of stable isotopes is a powerful tool for interrogating metabolic activity directly in living systems. nih.gov

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, allow for the visualization of the spatial distribution of molecules within a tissue slice. researchgate.netrsc.org Recent advancements have focused on quantitative MSI (Q-MSI), which relies on spraying the tissue with a solution containing deuterated internal standards. nih.govacs.org This allows researchers not only to see where lipids like isoprostanes are located but also to determine their absolute concentration in specific anatomical regions, such as different zones of the brain or kidney. researchgate.netnih.gov

Computational Modeling and Systems Biology Approaches to Isoprostane Networks

The vast amounts of quantitative data generated by modern analytical methods require sophisticated computational tools for interpretation. Systems biology aims to model the complex interactions of biological components to understand the behavior of the entire system.

Modeling Applications:

Kinetic Modeling: Accurate quantitative data for biomarkers like 8-epi-PGF2α, obtained using standards like 8-epi-PGF2α-d9, are essential inputs for creating kinetic models of lipid peroxidation. These models can simulate the rates of formation and degradation of various oxidation products, helping to predict the dynamics of oxidative stress under different conditions.

Network Analysis: Isoprostanes are part of a larger network of signaling molecules and metabolic pathways. nih.gov Computational models are being developed to map the interactions between the isoprostane pathway and other stress-response pathways, such as the DNA damage response. plos.org By integrating quantitative data, these models can identify key nodes and crosstalk mechanisms, revealing how cellular systems respond to oxidative insults in a coordinated manner. plos.orgpreprints.orgmdpi.com

Exploration of Stereoisomeric Specificity in Biological Activities and Receptor Interactions

The free-radical-mediated formation of isoprostanes results in a large number of stereoisomers, and these different isomers can have distinct biological activities. researchgate.netnih.gov Differentiating these isomers and understanding their specific functions is a major research frontier.

Key Research Areas:

Chiral Chromatography: Advanced chromatographic techniques, particularly chiral chromatography coupled with mass spectrometry, are crucial for separating and quantifying individual isoprostane stereoisomers. nih.govntu.edu.sgnih.govsigmaaldrich.com In this context, an isomer-specific deuterated standard like 8-epi-PGF2α-d9 is vital for the accurate quantification of that particular stereoisomer amidst a complex mixture of others.

Receptor Binding and Activity: Research has shown that 8-epi-PGF2α can interact with receptors for other prostanoids, such as the thromboxane (B8750289) A2 receptor, often acting as a potent agonist or antagonist depending on the tissue. nih.govnih.gov By separating the stereoisomers, researchers can perform detailed studies to determine which specific structures are responsible for these biological effects. nih.govyoutube.com This work is critical for understanding whether isoprostanes are simply markers of damage or active mediators in disease pathophysiology. nih.govnih.gov

Table 2: Comparison of Isoprostane Stereoisomers
FeatureDescriptionAnalytical Importance
FormationNon-enzymatic free radical peroxidation of arachidonic acid leads to multiple stereoisomers. nih.govRequires methods capable of separating structurally similar compounds.
Biological ActivityDifferent isomers can have varying or even opposing effects on cellular receptors. nih.govAccurate quantification of specific, biologically active isomers is necessary to understand their physiological role.
QuantificationRequires isomer-specific internal standards, such as 8-epi-PGF2α-d9 for 8-epi-PGF2α.Ensures that the measured level corresponds to a single, defined stereoisomer, preventing inaccurate results from isomeric overlap.

Q & A

Q. What methodological approaches are recommended for quantifying 8-epi-Prostaglandin F2α-d9 in biological samples?

Competitive enzyme-linked immunosorbent assays (ELISAs) are widely used, with protocols optimized for sensitivity (9.38 pg/mL) and a detection range of 15.63–1000 pg/mL. Key steps include:

  • Pre-coating plates with antigen and incubating with biotin-conjugated antibodies.
  • Using HRP-streptavidin complexes for signal amplification and TMB substrate for colorimetric detection.
  • Validating recovery rates (80–120%) and specificity to avoid cross-reactivity with analogues .
  • Sample types: Serum, plasma, urine, or cell culture supernatants (50 µL volume) .

Q. How should researchers handle pre-analytical variables when measuring urinary 8-epi-PGF2α-d9?

  • Storage: Samples must be stored at –80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
  • Hydrolysis: For total 8-epi-PGF2α measurement, alkaline hydrolysis is required to release esterified forms from tissues .
  • Interference: Document dietary antioxidants or medications (e.g., NSAIDs) that may alter oxidative stress levels .

Advanced Research Questions

Q. What experimental designs are critical for distinguishing cyclooxygenase (COX)-dependent vs. non-COX synthesis of 8-epi-PGF2α-d9?

  • Use selective COX inhibitors (e.g., indomethacin) to suppress COX-derived production. Compare results with untreated samples to isolate non-COX (free radical-mediated) synthesis .
  • Validate findings with mass spectrometry (GC-MS/MS) to confirm specificity, as immunoassays may not differentiate isoforms .

Q. How can cross-reactivity in immunoassays be systematically addressed?

  • Antibody validation: Test against structurally similar prostaglandins (e.g., 15-keto PGF2α, 11β-PGF2α) to confirm specificity .
  • Spike-and-recovery experiments: Add known concentrations of 8-epi-PGF2α-d9 to biological matrices and measure recovery rates .
  • Parallel analysis: Compare ELISA results with LC-MS/MS to identify false positives .

Q. What strategies resolve contradictions in 8-epi-PGF2α-d9 levels across studies?

  • Standardization: Adopt uniform protocols for sample processing (e.g., hydrolysis duration, extraction methods) .
  • Population stratification: Account for covariates like smoking status, which elevates urinary 8-epi-PGF2α by 6-fold in some cohorts .
  • Multi-marker panels: Combine with other oxidative stress markers (e.g., TBARS, isoprostanes) to strengthen mechanistic insights .

Q. How does 8-epi-PGF2α-d9 function as a mediator in disease models, and how can this be experimentally validated?

  • In vitro models: Treat vascular smooth muscle cells with 8-epi-PGF2α-d9 and measure vasoconstriction or pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) .
  • In vivo models: Use knockout mice lacking prostaglandin receptors (e.g., FP receptor) to assess pathway specificity .
  • Clinical correlation: In neurodegenerative or cardiovascular studies, correlate CSF/plasma levels with disease progression metrics .

Methodological Challenges and Solutions

Q. What are the limitations of ELISA for 8-epi-PGF2α-d9 in complex matrices?

  • Matrix effects: Lipids or proteins in plasma may interfere; dilute samples or use solid-phase extraction .
  • Sensitivity: For low-abundance samples (e.g., cerebrospinal fluid), employ high-sensitivity kits or pre-concentration steps .

Q. How can researchers ensure reproducibility in longitudinal studies measuring oxidative stress?

  • Internal controls: Include pooled reference samples in each assay batch to monitor inter-run variability .
  • Blinded analysis: Mask technicians to sample groups to reduce bias .

Data Interpretation

Q. What biological thresholds indicate pathological oxidative stress using 8-epi-PGF2α-d9?

  • Baseline levels: Healthy controls typically show urinary 8-epi-PGF2α at 15–50 pg/mL; levels >100 pg/mL suggest significant oxidative damage .
  • Disease contexts: In lung cancer, urinary levels correlate with tumor stage; in multiple sclerosis, CSF levels reflect neurodegeneration severity .

Q. How do coexisting conditions (e.g., inflammation) confound 8-epi-PGF2α-d9 measurements?

  • Inflammatory bias: Neutrophil infiltration increases prostaglandin synthesis; use anti-inflammatory models or adjust for CRP levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.